5-Bromo-2-(cyclopropylmethoxy)nicotinic acid 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1017782-57-8
VCID: VC2398662
InChI: InChI=1S/C10H10BrNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
SMILES: C1CC1COC2=C(C=C(C=N2)Br)C(=O)O
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

CAS No.: 1017782-57-8

Cat. No.: VC2398662

Molecular Formula: C10H10BrNO3

Molecular Weight: 272.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid - 1017782-57-8

Specification

CAS No. 1017782-57-8
Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
IUPAC Name 5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H10BrNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Standard InChI Key KVQVQIRJMFHYOP-UHFFFAOYSA-N
SMILES C1CC1COC2=C(C=C(C=N2)Br)C(=O)O
Canonical SMILES C1CC1COC2=C(C=C(C=N2)Br)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a substituted nicotinic acid derivative with molecular formula C₁₀H₁₀BrNO₃ and molecular weight of 272.10 g/mol. The compound features a pyridine ring with three key substituents:

  • A bromine atom at the 5-position

  • A cyclopropylmethoxy group at the 2-position

  • A carboxylic acid group at the 3-position

The presence of these functional groups creates a unique spatial arrangement that influences its chemical behavior and potential biological activity. The cyclopropylmethoxy group provides a distinctive three-dimensional structure that can affect receptor binding and molecular recognition patterns.

Synthetic Methods

Standard Synthetic Routes

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid generally follows established methods for similar heterocyclic compounds. Based on standard organic chemistry approaches, a potential synthetic route would involve:

  • Bromination of 2-(cyclopropylmethoxy)nicotinic acid at the 5-position

  • Alternatively, introduction of the cyclopropylmethoxy group to a pre-brominated nicotinic acid derivative

The selective bromination at the 5-position requires careful control of reaction conditions to avoid multiple bromination or substitution at alternative positions. This selectivity challenge makes the synthesis methodologically significant in heterocyclic chemistry.

Alternative Approaches

Drawing parallels from the synthesis of related compounds, particularly the approach used for 2-methoxy-5-(pyridine-2-yl)pyridine described in patent literature, alternative synthetic pathways might involve:

  • Borylation of a brominated precursor followed by coupling reactions

  • Direct functionalization of the pyridine ring via palladium-catalyzed cross-coupling

These approaches often employ transition metal catalysts to achieve the desired transformations, though specific optimization would be required for this particular target molecule.

Applications in Research

Medicinal Chemistry Applications

As a functionalized nicotinic acid derivative, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid serves important roles in medicinal chemistry:

  • Building block for more complex heterocyclic compounds

  • Intermediate in the synthesis of potential pharmaceutical agents

  • Scaffold for structure-activity relationship studies

The bromine substituent provides a reactive handle for further transformations, particularly through cross-coupling reactions, enabling the construction of more complex structures with potential biological activity.

Chemical Reactivity

Key Reaction Patterns

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid exhibits several characteristic reaction patterns based on its functional groups:

  • The bromine substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions

  • The carboxylic acid group can participate in esterification, amidation, and reduction reactions

  • The cyclopropylmethoxy moiety generally remains stable under most reaction conditions but may undergo cleavage under strongly acidic conditions

These reactivity patterns make the compound versatile in organic synthesis, allowing for selective modifications to create derivatives with tailored properties.

Cross-Coupling Reactions

The bromine substituent makes 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid an excellent candidate for various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

These transformations provide routes to more complex derivatives with extended conjugation or additional functional groups. Drawing from related chemistry in the patent literature for similar compounds, such coupling reactions typically require palladium catalysts and appropriate ligands to achieve good yields and selectivity.

Structure-Activity Relationships

Pharmacophore Features

The structure of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid contains several pharmacophore features that can influence biological activity:

These structural elements create a distinctive pattern of potential interaction points with biological targets, which could be exploited in drug design.

Biological Activity Comparison

When compared with structurally related compounds, the following structure-activity relationships might be anticipated:

CompoundStructural DifferencePotential Impact on Activity
5-Bromo-2-(cyclopropylmethoxy)nicotinic acidReference compoundBaseline activity profile
5-Bromonicotinic acidLacks cyclopropylmethoxy groupReduced lipophilicity, potentially altered receptor binding
2-(Cyclopropylmethoxy)nicotinic acidLacks bromine atomAltered electronic properties, potentially different metabolic stability
5-Bromo-2-methylpyridine-3-carboxylic acidMethyl instead of cyclopropylmethoxyDifferent spatial arrangement, altered binding properties

Analytical Methods

Identification and Characterization

Standard analytical techniques for the identification and characterization of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

The NMR spectrum would typically show characteristic signals for the cyclopropyl ring protons, the methylene linker of the cyclopropylmethoxy group, and the aromatic protons of the pyridine ring, with the latter showing a distinct pattern due to the bromine substituent.

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing improved synthetic methods for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, particularly:

  • More efficient and selective bromination techniques

  • Catalyst optimization for cross-coupling reactions

  • Green chemistry approaches to reduce environmental impact

  • Continuous flow synthesis methods for scale-up potential

These methodological advances would enhance accessibility to the compound and its derivatives for both research and potential commercial applications.

Medicinal Chemistry Exploration

The unique structure of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid presents opportunities for medicinal chemistry exploration:

  • Development of derivative libraries to establish comprehensive structure-activity relationships

  • Investigation of potential activity against specific disease targets

  • Optimization of pharmacokinetic properties through structural modification

  • Exploration of prodrug approaches utilizing the carboxylic acid functionality

Such research could potentially uncover novel therapeutic applications for derivatives of this compound class.

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